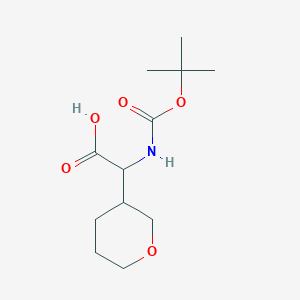
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid is a synthetic organic compound that features both a tert-butoxycarbonyl (Boc) protecting group and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Coupling reaction: The protected amine and the tetrahydropyran ring are coupled using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydropyran ring.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Could be explored for pharmaceutical applications, particularly in drug design and development.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine group which can then participate in further reactions.
類似化合物との比較
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-furan-3-yl)acetic acid: Similar structure but with a furan ring instead of a pyran ring.
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-thiopyran-3-yl)acetic acid: Similar structure but with a thiopyran ring.
Uniqueness
The presence of the tetrahydropyran ring and the Boc protecting group makes 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid unique in its reactivity and potential applications. The tetrahydropyran ring can impart specific steric and electronic properties, while the Boc group provides a convenient way to protect and later reveal the amine functionality.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-5-4-6-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOEDFNPIETOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398503-92-8 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2609220.png)
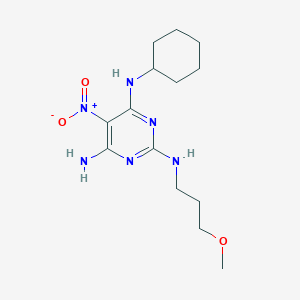

![methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate](/img/structure/B2609224.png)
![ethyl 4-(2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2609226.png)
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2609228.png)
![N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2609230.png)
![(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2609231.png)
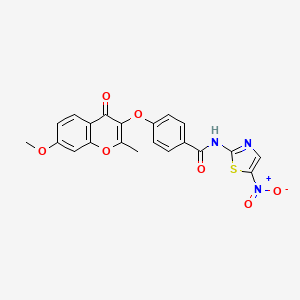
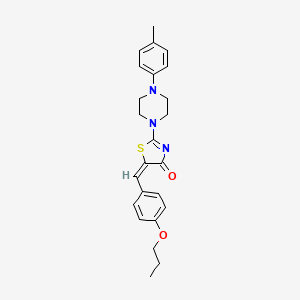
![N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2609235.png)
![5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609237.png)
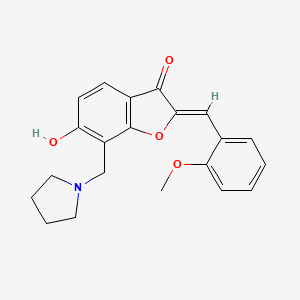
![2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2609241.png)
